

Profluthrin: A Comprehensive Physicochemical Profile

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Compound of Interest

Compound Name: *Profluthrin*

Cat. No.: *B131629*

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An In-depth Technical Guide for Researchers and Scientists

Profluthrin is a synthetic pyrethroid insecticide known for its high efficacy against a range of pests, particularly fabric and sanitary pests.[1][2][3][4] Its effectiveness is largely attributed to its relatively high vapor pressure, which allows it to act as a spatial repellent.[2][5] This technical guide provides a detailed overview of the core physicochemical properties of **Profluthrin**, intended for researchers, scientists, and professionals in drug development and pesticide research.

Chemical Identity and Structure

Profluthrin, chemically known as (2,3,5,6-tetrafluoro-4-methylphenyl)methyl 2,2-dimethyl-3-prop-1-enylcyclopropane-1-carboxylate, is a complex molecule with specific stereoisomerism.[6] The commercial product is typically a mixture of four stereoisomers resulting from two chiral centers on the cyclopropane ring.[3]

Identifier	Value
IUPAC Name	2,3,5,6-tetrafluoro-4-methylbenzyl (EZ)-(1RS,3RS;1RS,3SR)-2,2-dimethyl-3-prop-1-enylcyclopropanecarboxylate[1][3][7]
CAS Name	(2,3,5,6-tetrafluoro-4-methylphenyl)methyl 2,2-dimethyl-3-(1-propen-1-yl)cyclopropanecarboxylate[7]
CAS Number	223419-20-3[1][7][8][9]
Molecular Formula	C ₁₇ H ₁₈ F ₄ O ₂ [4][7][8][9]
Molecular Weight	330.32 g/mol [6][8][9]
InChI Key	AGMMRUPNXPWLGF-UHFFFAOYSA-N[6][7][8]
Canonical SMILES	<chem>CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)C)F)F</chem> [3][6]

Physicochemical Properties

The physicochemical characteristics of **Profluthrin** are crucial for understanding its environmental fate, mode of action, and formulation requirements. These properties are summarized in the table below.

Property	Value	Source
Appearance	Pale yellow to light yellow clear liquid[1][2]	Changzhou Kangmei Chemical Industry Co.,Ltd.
Melting Point	< 25 °C[1][3]	Changzhou Kangmei Chemical Industry Co.,Ltd., AERU
Boiling Point	323 °C[1]	Changzhou Kangmei Chemical Industry Co.,Ltd.
Density	1.19 g/cm ³ (at 17.5 °C)[1][3]	Changzhou Kangmei Chemical Industry Co.,Ltd., AERU
Vapor Pressure	10.3 mPa (at 25 °C)[1][2][3]	Changzhou Kangmei Chemical Industry Co.,Ltd., Sumitomo Chemical
Water Solubility	0.16 mg/L (at 20 °C, pH 7)[1][3]	Changzhou Kangmei Chemical Industry Co.,Ltd., AERU
Solubility in Organic Solvents	Miscible	AERU[3]
Octanol-Water Partition Coefficient (log P)	5.9[3]	AERU
Flash Point	158 °C[1]	Changzhou Kangmei Chemical Industry Co.,Ltd.
Viscosity	14.1 mPa·s (at 20°C)[2]	Sumitomo Chemical

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination of physicochemical properties. While specific, detailed protocols for **Profluthrin** are not exhaustively available in the public domain, standard methods for pyrethroid analysis are widely used.

Determination of Vapor Pressure

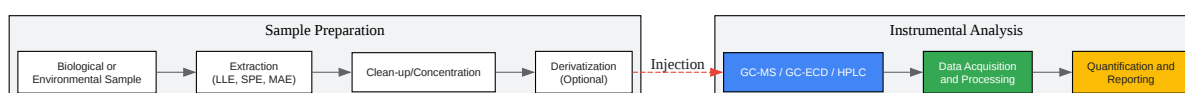
The vapor pressure of **Profluthrin** was reported to be measured using the method described by Donovan.[2] This typically involves a gas saturation method or a vapor pressure balance. In the gas saturation method, a stream of inert gas is passed through or over the substance at a known temperature and flow rate until it is saturated with the substance's vapor. The amount of substance transported by the gas is then determined, allowing for the calculation of the vapor pressure.

Analysis of Profluthrin and its Metabolites

The analysis of **Profluthrin** and its metabolites in various matrices, such as biological and environmental samples, is commonly performed using chromatographic techniques.

- **Sample Preparation:** A crucial first step involves the extraction of the analyte from the sample matrix. For biological samples like urine, this may involve enzymatic hydrolysis followed by liquid-liquid extraction with a solvent like toluene.[10] For environmental samples such as water or sediment, solid-phase extraction (SPE) or microwave-assisted extraction (MAE) are common techniques.[11][12][13]
- **Derivatization:** To improve volatility and thermal stability for gas chromatography, derivatization is often employed. For instance, carboxylic acid metabolites can be converted to their tert-butyldimethylsilyl derivatives.[10]
- **Chromatographic Separation and Detection:** Gas chromatography (GC) coupled with a mass spectrometer (MS) is a powerful tool for the separation, identification, and quantification of pyrethroids and their metabolites.[10][11][12][13] GC with an electron capture detector (ECD) is also highly sensitive for halogenated compounds like **Profluthrin**. [11][13] High-performance liquid chromatography (HPLC) is another viable option, particularly for thermally labile compounds.[11]

The following diagram illustrates a general workflow for the analytical determination of **Profluthrin**.



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Caption: General analytical workflow for the determination of **Profluthrin**.

Stability and Degradation

Information regarding the specific hydrolysis, photolysis, and thermal degradation of **Profluthrin** is not detailed in the provided search results. However, pyrethroids, in general, can be susceptible to degradation under certain environmental conditions. For instance, cyfluthrin, another pyrethroid, decomposes rapidly upon heating.^[14] This suggests that thermal stability could be a consideration for **Profluthrin** as well.

Spectroscopic Data

While specific UV-Vis, IR, NMR, or mass spectra for **Profluthrin** were not found in the search results, the analytical methods described for its metabolites imply that mass spectrometry is a key tool for its characterization.^[10] The fragmentation patterns observed in mass spectrometry would be crucial for structural elucidation and confirmation.

This guide provides a foundational understanding of the physicochemical properties of **Profluthrin** based on currently available data. Further research into its environmental fate, degradation pathways, and detailed spectroscopic characterization would provide a more complete profile of this potent insecticide.

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